Cas no 7532-39-0 (Phenylacetyl CoA)

Phenylacetyl CoA structure
Phenylacetyl CoA structure
Product Name:Phenylacetyl CoA
N.o CAS:7532-39-0
MF:C29H42N7O17P3S
MW:885.6668
CID:981705
PubChem ID:165620
Update Time:2024-10-27

Phenylacetyl CoA Propriedades químicas e físicas

Nomes e Identificadores

    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
    • [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]ox
    • phenylacetyl-CoA
    • Phenylacetyl coenzyme A
    • Phenylacetyl-coenzyme A
    • Coenzyme A, S-(benzeneacetate)
    • Pheylacetyl-CoA
    • Coenzyme A, phenylacetyl
    • Phenylacetyl coenzyme A lithium salt
    • C00582
    • Q27098087
    • 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(phenylacetyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-a
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dim
    • Phenylacetyl coenzyme A
    • Phenylacetyl CoA
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • Coenzyme A, S-(phenylacetate) (6CI,8CI)
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-{[2-({2-[(2-phenylacetyl)sulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
    • CS-0109079
    • SCHEMBL79392
    • J-002101
    • 7532-39-0
    • DTXSID80996770
    • CHEBI:15537
    • Phenylacetyl CoA
    • 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(phenylacetyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}
    • phenylacetyl-CoA; (Acyl-CoA); [M+H]+;
    • HY-135024
    • Phenylacetyl-Coenzyme A (sodium salt)
    • CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
    • UNII-CNJ7ZS9RVB
    • Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
    • NS00127213
    • S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 2-phenylethanethioate
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} phenylethanethioate (non-preferred name)
    • Inchi: 1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
    • Chave InChI: ZIGIFDRJFZYEEQ-CECATXLMSA-N
    • SMILES: S(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O

Propriedades Computadas

  • Massa Exacta: 885.157
  • Massa monoisotópica: 885.157
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 9
  • Contagem de aceitadores de ligações de hidrogénio: 22
  • Contagem de Átomos Pesados: 57
  • Contagem de Ligações Rotativas: 22
  • Complexidade: 1530
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -4
  • Superfície polar topológica: 389

Propriedades Experimentais

  • Densidade: 1.79
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.709
  • PSA: 418.36000
  • LogP: 1.27040

Phenylacetyl CoA Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73494-1mg
Phenylacetyl Coenzyme A
7532-39-0 98%
1mg
¥2172.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73494-5mg
Phenylacetyl Coenzyme A
7532-39-0 98%
5mg
¥9080.00 2022-04-26
TRC
P319205-2.5mg
Phenylacetyl CoA
7532-39-0
2.5mg
$ 334.00 2023-09-06
TRC
P319205-5mg
Phenylacetyl CoA
7532-39-0
5mg
$626.00 2023-05-17
TRC
P319205-10mg
Phenylacetyl CoA
7532-39-0
10mg
$ 1179.00 2023-09-06
TRC
P319205-25mg
Phenylacetyl CoA
7532-39-0
25mg
$ 2616.00 2023-09-06
A2B Chem LLC
AH66554-2.5mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
2.5mg
$445.00 2024-04-19
A2B Chem LLC
AH66554-10mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
10mg
$1266.00 2024-04-19
A2B Chem LLC
AH66554-25mg
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
7532-39-0
25mg
$2661.00 2024-04-19

Phenylacetyl CoA Método de produção

Método de produção 1

Condições de reacção
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referência
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Método de produção 2

Condições de reacção
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
1.2R:F3CCO2H, S:H2O, acidify
Referência
Substrate Recognition and Catalysis by the Cofactor-Independent Dioxygenase DpgC
By Fielding, Elisha N. et al, Biochemistry, 2007, 46(49), 13994-14000

Phenylacetyl CoA Raw materials

Phenylacetyl CoA Preparation Products

Fornecedores recomendados
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.